molecular formula C18H11ClFN3O3 B2482558 N-(3-chloro-4-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 849532-89-4

N-(3-chloro-4-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Cat. No.: B2482558
CAS No.: 849532-89-4
M. Wt: 371.75
InChI Key: UODURLPCOPTEKF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a useful research compound. Its molecular formula is C18H11ClFN3O3 and its molecular weight is 371.75. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3O3/c19-12-7-10(5-6-13(12)20)22-15(24)8-23-9-21-16-11-3-1-2-4-14(11)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODURLPCOPTEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound belongs to the category of thioacetamides and diazatricyclic compounds , characterized by its intricate tricyclic structure. Its molecular formula is C17H15ClFN3O3C_{17}H_{15}ClFN_3O_3 with a molecular weight of approximately 397.85 g/mol. The presence of various functional groups suggests potential reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. Similar compounds have shown promise in modulating inflammatory responses and exhibiting antimicrobial properties.

Pharmacological Studies

Research indicates that compounds with similar structures have been investigated for their effects on various biological pathways:

  • Antimicrobial Activity : Studies have demonstrated the potential of related diazatricyclic compounds to inhibit bacterial growth, suggesting that this compound may also possess similar properties.
  • Anti-inflammatory Effects : Compounds featuring similar functional groups have been noted for their ability to reduce inflammation in vitro and in vivo models.
  • Anticancer Properties : Preliminary data suggest that the compound could influence cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Summary of Biological Activities

Activity TypeEvidence LevelReference
AntimicrobialModerate
Anti-inflammatoryHigh
AnticancerPreliminary

Case Study: Antimicrobial Testing

In a study examining the antimicrobial properties of structurally similar compounds, it was found that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

  • Formation of the Diazatricyclic Core : This step may involve cyclization reactions under controlled conditions.
  • Introduction of Functional Groups : Various functional groups are introduced through nucleophilic substitution reactions.
  • Final Coupling : The acetamide moiety is attached to complete the synthesis.

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